molecular formula C16H14ClN3 B3178817 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline CAS No. 79916-53-3

4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

Cat. No.: B3178817
CAS No.: 79916-53-3
M. Wt: 283.75 g/mol
InChI Key: ZUWQMICNQFRGOU-UHFFFAOYSA-N
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Description

4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.

    Biology: It has been investigated for its potential as an inhibitor of certain biological pathways, making it a candidate for drug development.

    Medicine: Quinazoline derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been noted for their wide range of biopharmaceutical activities . They are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Mode of Action

Quinazoline derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . These activities suggest a broad range of interactions with various biological targets.

Biochemical Pathways

Quinazoline derivatives have been found to exhibit α-glucosidase inhibitory activity , suggesting that they may affect carbohydrate metabolism and related pathways.

Pharmacokinetics

The metabolic stability of similar quinazoline derivatives has been studied, with some derivatives showing good metabolic stability, with a half-life higher than 40 minutes . This suggests that 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline may also have favorable pharmacokinetic properties.

Result of Action

Quinazoline derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The storage temperature for similar compounds is typically a refrigerator , suggesting that temperature could be an important environmental factor for the stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline typically involves the reaction of 4-chloroquinazoline with N,N-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:

4-chloroquinazoline+N,N-dimethylanilineThis compound\text{4-chloroquinazoline} + \text{N,N-dimethylaniline} \rightarrow \text{this compound} 4-chloroquinazoline+N,N-dimethylaniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxide derivatives, while substitution reactions can produce a wide range of substituted quinazoline derivatives with varying biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: A precursor in the synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline.

    N,N-Dimethylaniline: Another precursor used in the synthesis.

    Quinazoline Derivatives: A broad class of compounds with similar structural features and diverse biological activities.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-20(2)12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)15(17)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWQMICNQFRGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221833
Record name 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79916-53-3
Record name 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79916-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 2-[4-(dimethylamino)phenyl]quinazolin-4-ol (2 g, 7.54 mmol, 1.00 equiv) in POCl3 (20 mL). The resulting solution was stirred for 5 h at 140° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was dissolved in 50 mL of dichloromethane. The resulting mixture was washed with 2×20 mL of saturation sodium bicarbonate solution and 1×20 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 2.0 g (93%) of 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline as a red solid. MS (ESI) m/z 284 ([M+H]+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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